molecular formula C20H28N2O3S B1230097 Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone

Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone

Cat. No. B1230097
M. Wt: 376.5 g/mol
InChI Key: OFSUPMNXHDGMAU-UHFFFAOYSA-N
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Description

Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone is a member of indoles.

Scientific Research Applications

Antimicrobial Activity

Cyclobutyl compounds have been studied for their antimicrobial properties. A study by Mallesha and Mohana (2014) on similar compounds, namely 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, demonstrated good antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications in combating infections and diseases caused by pathogenic microorganisms (Mallesha & Mohana, 2014).

Therapeutic Potential

The compound's structure has been associated with potential therapeutic applications. Abbasi et al. (2019) synthesized a series of similar compounds and evaluated them for their inhibitory activity against the α-glucosidase enzyme, showing considerable activity. This suggests potential use in treating conditions like diabetes or other metabolic disorders (Abbasi et al., 2019).

Alzheimer's Disease Research

Research by Hassan et al. (2018) on multifunctional amides, structurally related to Cyclobutyl compounds, showed moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a potential application in Alzheimer's disease treatment. This study highlights the compound's potential utility in neurodegenerative disease research (Hassan et al., 2018).

Anti-cancer and Anti-tuberculosis Applications

Mallikarjuna et al. (2014) studied similar compounds for their anticancer and antituberculosis activities. They synthesized a series of compounds that showed significant activity against breast cancer cell lines and Mycobacterium tuberculosis, indicating the potential of Cyclobutyl compounds in cancer and tuberculosis treatment (Mallikarjuna, Padmashali, & Sandeep, 2014).

Corrosion Inhibition

A study by Singaravelu and Bhadusha (2022) utilized a structurally similar compound as a corrosion inhibitor for mild steel in an acidic medium. This suggests potential applications of Cyclobutyl compounds in industrial settings for protecting metals against corrosion (Singaravelu & Bhadusha, 2022).

properties

Product Name

Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

cyclobutyl-[5-(2-ethylpiperidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]methanone

InChI

InChI=1S/C20H28N2O3S/c1-2-17-8-3-4-12-22(17)26(24,25)18-9-10-19-16(14-18)11-13-21(19)20(23)15-6-5-7-15/h9-10,14-15,17H,2-8,11-13H2,1H3

InChI Key

OFSUPMNXHDGMAU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone
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Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone
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Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone
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Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone
Reactant of Route 5
Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone
Reactant of Route 6
Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone

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